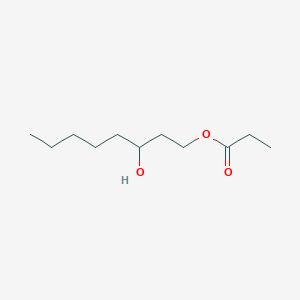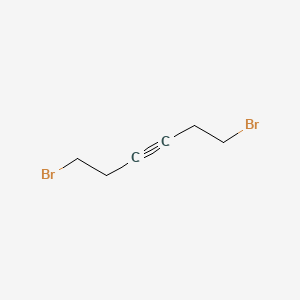
3-Hexyne, 1,6-dibromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hexyne, 1,6-dibromo-: is an organic compound with the molecular formula C6H8Br2. It is a derivative of 3-hexyne, where bromine atoms are attached to the first and sixth carbon atoms. This compound is a colorless liquid and is one of the many bromine-containing aliphatic acetylenes. Its unique structure makes it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Elimination Reactions of Dihalides: One common method for preparing 3-hexyne, 1,6-dibromo- involves the elimination of hydrogen bromide from 1,6-dibromohexane.
Industrial Production Methods: Industrially, the compound can be synthesized through a multi-step process starting from hexane. The initial step involves the bromination of hexane to form 1,6-dibromohexane, followed by dehydrohalogenation to yield 3-hexyne, 1,6-dibromo-.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Hexyne, 1,6-dibromo- can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).
Polymerization: The compound can be polymerized using Ziegler-type catalysts or transition metal catalysts such as molybdenum (Mo) and tungsten (W).
Major Products:
Substitution Reactions: Depending on the nucleophile used, the major products can include 3-hexyne derivatives with different functional groups replacing the bromine atoms.
Polymerization: The major products are polymers with conjugated polyene structures, which have applications in various industries.
Aplicaciones Científicas De Investigación
Chemistry:
Reagent in Organometallic Chemistry: 3-Hexyne, 1,6-dibromo- is used as a reagent in the synthesis of organometallic complexes.
Biology and Medicine:
Potential Antimicrobial Agent: Due to its bromine content, the compound is being explored for its potential antimicrobial properties. Bromine-containing compounds are known to exhibit biological activity against various pathogens.
Industry:
Mecanismo De Acción
The mechanism by which 3-hexyne, 1,6-dibromo- exerts its effects largely depends on the type of reaction it undergoes. In substitution reactions, the bromine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In polymerization reactions, the compound forms long-chain polymers through coordination polymerization facilitated by metal catalysts .
Comparación Con Compuestos Similares
6-Bromo-1-hexyne: This compound is similar in structure but has only one bromine atom attached to the sixth carbon. It exhibits different reactivity and polymerization behavior compared to 3-hexyne, 1,6-dibromo-.
1,5-Dibromo-3-methylpentane: Another bromine-containing aliphatic compound, but with a different carbon chain structure and bromine positions.
Uniqueness:
Dual Bromine Substitution: The presence of bromine atoms at both ends of the carbon chain in 3-hexyne, 1,6-dibromo- makes it unique and allows for diverse chemical reactions and applications.
Polymerization Potential: Its ability to form conjugated polyene polymers sets it apart from other similar compounds.
Propiedades
Número CAS |
61233-70-3 |
|---|---|
Fórmula molecular |
C6H8Br2 |
Peso molecular |
239.94 g/mol |
Nombre IUPAC |
1,6-dibromohex-3-yne |
InChI |
InChI=1S/C6H8Br2/c7-5-3-1-2-4-6-8/h3-6H2 |
Clave InChI |
GVVHGLBWJFRVBC-UHFFFAOYSA-N |
SMILES canónico |
C(CBr)C#CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


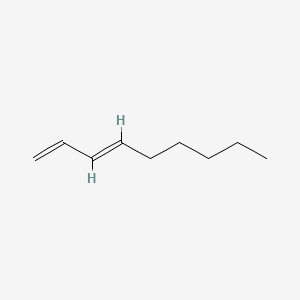

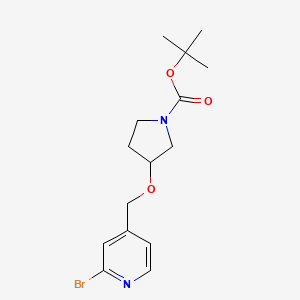

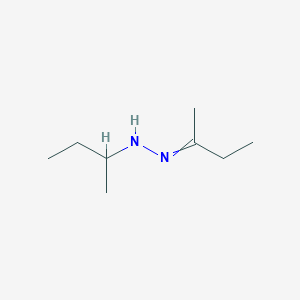
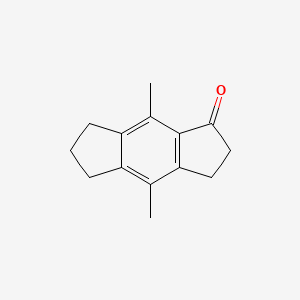
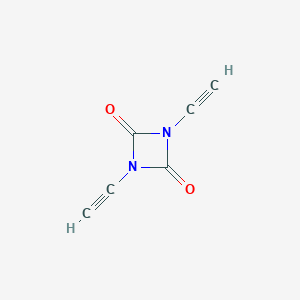
![2H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B13958509.png)
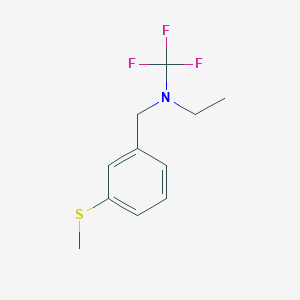
![3-Ethyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B13958514.png)

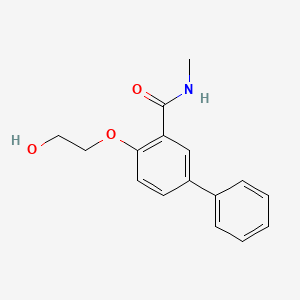
![Methyl 2-[5-(methoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate](/img/structure/B13958541.png)
